molecular formula C14H22N2 B3217246 N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine CAS No. 1176740-31-0

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine

Cat. No.: B3217246
CAS No.: 1176740-31-0
M. Wt: 218.34
InChI Key: LHTPHXXCCHWUOA-UHFFFAOYSA-N
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Description

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine and is often used as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine typically involves the reaction of 3-(piperidin-4-yl)phenylmethanamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine involves its interaction with specific molecular targets and pathways. In the context of protein degradation, the compound acts as a linker that facilitates the formation of a ternary complex between the target protein and the degradation machinery. This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine
  • N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine

Uniqueness

N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine is unique due to its specific structural features that make it an effective linker in the development of bifunctional protein degraders. Its ability to form stable complexes with target proteins and degradation machinery sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPHXXCCHWUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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